Benzyl 4-(iodomethyl)piperidine-1-carboxylate
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Description
Benzyl 4-(iodomethyl)piperidine-1-carboxylate is a chemical compound that has been used in scientific research . It has diverse applications, including drug synthesis, organic reactions, and medicinal chemistry.
Synthesis Analysis
The synthesis of Benzyl 4-(iodomethyl)piperidine-1-carboxylate involves the reaction of I2 with 1H-imidazole and triphenylphosphine in THF at ambient temperature . After 4 hours, the reaction mixture is quenched with water, diluted, and extracted with EtOAc . The organic layers are then washed, dried, and concentrated under reduced pressure . The residue is purified by silica gel to afford the title compound .Molecular Structure Analysis
The molecular structure of Benzyl 4-(iodomethyl)piperidine-1-carboxylate contains a total of 37 bonds, including 19 non-H bonds, 7 multiple bonds, 3 rotatable bonds, 1 double bond, 6 aromatic bonds, 2 six-membered rings, and 1 (thio-) carbamate(s) (aliphatic) .Chemical Reactions Analysis
Benzyl 4-(iodomethyl)piperidine-1-carboxylate is a reactant for the synthesis of orally bioavailable P2Y12 antagonists for the inhibition of platelet aggregation .Scientific Research Applications
Pharmaceutical Research Cholinesterase Inhibition
Piperidine derivatives, including Benzyl 4-(iodomethyl)piperidine-1-carboxylate, are known for their role in inhibiting cholinesterase receptors, which is crucial in the treatment of Alzheimer’s disease. The benzyl-piperidine group provides strong binding to the catalytic site of the AChE enzyme, interacting with key amino acids for effective inhibition .
Antimalarial Drug Development
These compounds have been utilized in the synthesis of new drugs against Plasmodium falciparum, the parasite responsible for malaria. The structural flexibility of piperidine derivatives allows for the creation of a library of compounds aimed at low-cost and effective antimalarial treatments .
Organic Synthesis Intermediate Compounds
In organic chemistry, Benzyl 4-(iodomethyl)piperidine-1-carboxylate serves as an intermediate in the synthesis of more complex molecules. Its reactivity due to the iodomethyl group makes it a valuable building block in various synthetic pathways .
properties
IUPAC Name |
benzyl 4-(iodomethyl)piperidine-1-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18INO2/c15-10-12-6-8-16(9-7-12)14(17)18-11-13-4-2-1-3-5-13/h1-5,12H,6-11H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LOWFFKJGPLDVQR-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CI)C(=O)OCC2=CC=CC=C2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18INO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40562910 |
Source
|
Record name | Benzyl 4-(iodomethyl)piperidine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40562910 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
359.20 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
149897-41-6 |
Source
|
Record name | Benzyl 4-(iodomethyl)piperidine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40562910 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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